molecular formula C10H16O B13950892 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- CAS No. 54345-56-1

1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-

Cat. No.: B13950892
CAS No.: 54345-56-1
M. Wt: 152.23 g/mol
InChI Key: SFWDLGPNHKQRCZ-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- is a chemical compound with the molecular formula C10H16O. It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring.

Preparation Methods

The synthesis of 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with methylene iodide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere and a solvent like tetrahydrofuran (THF). The product is then purified through distillation or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins .

Mechanism of Action

The mechanism by which 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved in these interactions can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

54345-56-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,4-dimethyl-8-methylidene-1-oxaspiro[2.5]octane

InChI

InChI=1S/C10H16O/c1-8-5-4-6-9(2,3)10(8)7-11-10/h1,4-7H2,2-3H3

InChI Key

SFWDLGPNHKQRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C12CO2)C

Origin of Product

United States

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